2-(3-Oxo-1-piperazinyl)nicotinic acid

Description

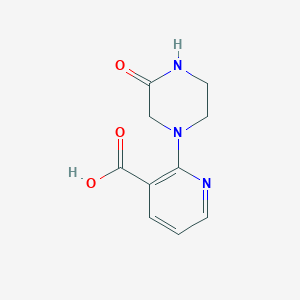

2-(3-Oxo-1-piperazinyl)nicotinic acid is a synthetic derivative of nicotinic acid (vitamin B3), characterized by a piperazine ring substituted at the 3-oxo position and conjugated to the nicotinic acid backbone. This structural modification introduces unique physicochemical and pharmacological properties compared to nicotinic acid and its analogs.

Properties

IUPAC Name |

2-(3-oxopiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-8-6-13(5-4-11-8)9-7(10(15)16)2-1-3-12-9/h1-3H,4-6H2,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAWABODFPOFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-1-piperazinyl)nicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of parallel solid-phase synthesis and photocatalytic synthesis techniques . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Oxo-1-piperazinyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the keto group and the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-(3-Oxo-1-piperazinyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-piperazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 2-(3-Oxo-1-piperazinyl)nicotinic acid and related compounds:

Pharmacological Efficacy

- Phosphate-Binding Activity : Nicotinic acid reduces serum phosphorus in dialysis patients without altering calcium levels, a critical advantage over calcium-based binders . The piperazinyl substitution in this compound may enhance phosphate chelation due to the nitrogen-rich piperazine ring, though clinical data are lacking .

- Lipid Modulation : Nicotinic acid significantly elevates HDL and lowers triglycerides via nicotinic acid receptor activation . Structural analogs like 6-(3-methylpiperazin-1-yl)nicotinic acid may exhibit similar or improved lipid-modulating effects due to enhanced receptor affinity .

Enzyme Interactions

Nicotinic acid oxidase in Pseudomonas fluorescens is highly specific: modifications to the carboxyl group (e.g., amidation, sulfonation) abolish enzyme activity .

Key Research Findings and Data Tables

Table 1: Comparative Lipid Effects of Nicotinic Acid Derivatives

| Compound | HDL Increase (%) | TG Decrease (%) | Diarrhea Incidence (%) |

|---|---|---|---|

| Nicotinic acid | 63 | 26 | 20–30 |

| 6-(3-Methylpiperazin-1-yl)nicotinic acid* | N/A | N/A | N/A |

| This compound* | N/A | N/A | N/A |

*Data inferred from structural analogs; clinical studies required .

Table 2: Enzyme Inhibition by Nicotinic Acid Derivatives

| Inhibitor | Inhibition (%) | Mechanism |

|---|---|---|

| 2:2'-Dipyridyl | 68.7 | Metal chelation (enzyme inactivation) |

| Nicotinic acid amide | 100 | Carboxyl group modification |

Adapted from *Pseudomonas fluorescens studies .

Biological Activity

2-(3-Oxo-1-piperazinyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features, including the piperazine moiety and the nicotinic acid derivative, suggest various mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 210.20 g/mol

This compound features a piperazine ring that is substituted with a carbonyl group and is connected to a nicotinic acid moiety, enhancing its potential interactions with biological targets.

The biological activity of this compound is likely attributed to its ability to interact with various receptors and enzymes. The piperazine ring can enhance binding affinity due to its ability to form hydrogen bonds, while the nicotinic acid component may facilitate interactions with nicotinic acetylcholine receptors (nAChRs) and other relevant targets.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes .

Biological Activity Data

Recent studies have highlighted various biological activities associated with this compound. Below is a summary of key findings:

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Neuroprotective Study : A study investigated the effects of related piperazine derivatives on neuronal survival in vitro. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells exposed to oxidative stress .

- Antimicrobial Research : Another study assessed the antimicrobial properties of various nicotinic acid derivatives, including this compound. The results showed promising activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate .

- Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that this compound could inhibit the growth of several cancer cell lines, indicating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Oxo-1-piperazinyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 2-oxonicotinic acid derivatives typically involves multi-step reactions, such as the condensation of Meldrum’s acid with substituted amines or cyanothioacetamides. For example, in analogous compounds, Meldrum’s acid reacts with anilinomethylidene derivatives under controlled heating (80–100°C) to form pyridine-3-carboxylic acid scaffolds . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–6 hours), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the piperazinyl and nicotinic acid moieties. Mass spectrometry (MS) using electrospray ionization (ESI) can confirm molecular weight. For trace impurities, isotopic-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) improve quantification accuracy in LC-MS workflows .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Piperazine-containing compounds often exhibit neuroprotective, antimicrobial, or receptor-modulating properties. For example, structurally similar derivatives show affinity for serotonin or dopamine receptors. Researchers should conduct in vitro receptor-binding assays (e.g., radioligand displacement studies) and cellular viability assays (MTT or resazurin-based) to evaluate bioactivity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known receptor agonists) are essential for validating results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

- Methodological Answer : SAR analysis requires systematic modification of substituents on the piperazinyl and nicotinic acid rings. For instance:

- Piperazine modification : Introducing electron-withdrawing groups (e.g., fluorine at position 4) may enhance metabolic stability.

- Nicotinic acid substitution : Adding methyl or methoxy groups to the pyridine ring can improve lipophilicity and blood-brain barrier penetration.

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target proteins, which should be validated via X-ray crystallography or mutagenesis studies .

Q. How should researchers address contradictions in reported biological data for this compound class?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor selectivity may arise from assay conditions (e.g., buffer pH, cell line variability). To resolve these:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer systems across experiments.

- Control for metabolites : Incubate compounds with liver microsomes to assess stability and active metabolite formation.

- Cross-validate findings : Compare results across orthogonal assays (e.g., calcium flux vs. cAMP accumulation for GPCR activity) .

Q. What advanced analytical methods are suitable for studying degradation products of this compound under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) coupled with high-resolution mass spectrometry (HRMS) can identify degradation pathways. For example:

- Oxidative degradation : Use H₂O₂ (3% v/v) at 40°C for 24 hours, followed by LC-HRMS to detect hydroxylated byproducts.

- Photodegradation : Expose solutions to UV light (254 nm) and monitor via diode-array detection for shifts in λmax.

Quantify degradation kinetics using Arrhenius plots for shelf-life predictions .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Required precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers assess the compound’s stability in biological matrices during pharmacokinetic studies?

- Methodological Answer : Spike the compound into plasma or serum and incubate at 37°C. Sample at intervals (0, 1, 4, 24 hours) and quantify via LC-MS/MS. Stability is confirmed if analyte recovery remains ≥85%. Include stabilizers (e.g., sodium azide for microbial growth inhibition) and store samples at −80°C to prevent enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.